N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide
Description
N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-16(20-21-19-12)17(22)18-14-7-5-6-13(10-14)11-23-15-8-3-2-4-9-15/h5-7,10,15H,2-4,8-9,11H2,1H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFBMXSTUIWHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)NC2=CC=CC(=C2)CSC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.
Introduction of the Cyclohexylsulfanylmethyl Group: This step involves the nucleophilic substitution reaction where a cyclohexylthiol reacts with a suitable electrophilic intermediate.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with biological targets.
Biological Research: The compound is used to study enzyme inhibition and protein interactions.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular processes.
Industrial Applications: It is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The cyclohexylsulfanylmethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carboxamide group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.
Sulfonamides: Compounds containing the sulfonamide group, which also exhibit antibacterial and enzyme inhibitory properties.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their wide range of biological activities.
Uniqueness
N-[3-(cyclohexylsulfanylmethyl)phenyl]-5-methyl-2H-triazole-4-carboxamide is unique due to the combination of its triazole ring, cyclohexylsulfanylmethyl group, and carboxamide functionality. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
